

Navigating the Solubility Landscape of Cephadrine Sodium: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cephadrine sodium

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This technical guide provides a comprehensive overview of the solubility characteristics of cephradine, with a focus on its sodium salt form. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and therapeutic efficacy. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Focus: Solubility Data

Understanding the solubility of cephradine and its sodium salt in various solvents is paramount for pharmaceutical development. While specific quantitative data for **cephadrine sodium** is limited in publicly available literature, the following tables summarize the known solubility information for cephradine and comparative data for other cephalosporin sodium salts. This information provides a foundational understanding for formulation scientists.

Table 1: Solubility of Cephradine

Solvent	Form	Solubility	Temperature (°C)	Notes
Water	Free Base	10 mg/mL[1][2]	25	-
Water	Free Base	21.3 mg/mL[3]	Not Specified	-
Water	Monohydrate	4 mg/mL[4][5]	25	-
1 M Ammonium Hydroxide	Free Base	50 mg/mL[6]	Not Specified	-
Dimethyl Sulfoxide (DMSO)	Free Base	≥ 3.6 mg/mL[7]	Not Specified	-
Dimethyl Sulfoxide (DMSO)	Free Base	Insoluble[1][2]	25	Conflicting data exists, may depend on the specific form and experimental conditions.
Ethanol	Free Base	Insoluble[1][2]	25	-
Ethanol (96%)	Free Base	Practically Insoluble	Not Specified	-
Methanol	Free Base	Soluble in 70 parts	Not Specified	Implies a solubility of approximately 14 mg/mL.[8]
Propylene Glycol	Monohydrate	Soluble[9]	Not Specified	-
Acetone	Monohydrate	Slightly Soluble[9]	Not Specified	-
Ether	Monohydrate	Insoluble[9]	Not Specified	-
Chloroform	Monohydrate	Insoluble[9]	Not Specified	-
Benzene	Monohydrate	Insoluble[9]	Not Specified	-

Hexane	Monohydrate	Insoluble[9]	Not Specified	-
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Table 2: Qualitative Solubility of Cephalosporin Sodium Salts in Various Solvents

Compound	Water	Methanol	Ethanol (95%)	Acetone	Diethyl Ether
Cefalotin Sodium	Freely Soluble	Slightly Soluble	Very Slightly Soluble	-	Practically Insoluble[10]
Cefamandole Sodium	Freely Soluble	Soluble	Slightly Soluble	-	Practically Insoluble[10]
Cefapirin Sodium	Freely Soluble	Sparingly Soluble	Very Slightly Soluble	Practically Insoluble	-[10]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial. The shake-flask method is a widely recognized and reliable technique for establishing the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of a compound like **cephradine sodium**.

1. Preparation of Saturated Solution:

- Add an excess amount of the **cephradine sodium** powder to a series of vials containing the desired solvent (e.g., water, ethanol, phosphate buffer at various pH values). The excess solid is crucial to ensure that the solution reaches saturation.
- Seal the vials to prevent solvent evaporation.

2. Equilibration:

- Agitate the vials at a constant temperature using a mechanical shaker or orbital incubator. The temperature should be precisely controlled, typically at 25 °C or 37 °C to simulate physiological conditions.
- The agitation period should be sufficient to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

3. Phase Separation:

- After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solids settle.
- Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:
 - Centrifugation: Spin the vials at a high speed to pellet the solid material.
 - Filtration: Use a syringe fitted with a chemically inert filter (e.g., PTFE, 0.22 µm pore size) to draw the supernatant. This method is effective in removing fine particles.

4. Analysis of Solute Concentration:

- Accurately dilute the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
- Determine the concentration of **cephradine sodium** in the diluted samples using a validated analytical technique. Common methods include:
 - High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying pharmaceutical compounds. A validated HPLC method with a suitable column (e.g., C18) and mobile phase should be used. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

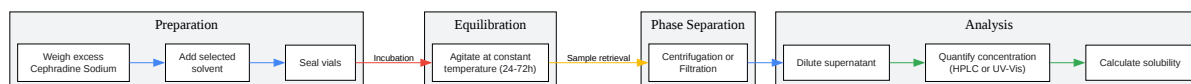
- UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific. The concentration is determined by measuring the absorbance of the solution at the wavelength of maximum absorbance (λ_{max}) for cephadrine and comparing it to a standard curve.

5. Data Reporting:

- Calculate the solubility of **cephradine sodium** in the respective solvent, typically expressed in mg/mL or g/100 mL.
- Report the mean and standard deviation of at least three replicate experiments.
- Specify the experimental conditions, including the solvent, temperature, equilibration time, and analytical method used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical solubility determination experiment.



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Caption: Workflow for determining the equilibrium solubility of **Cephadrine Sodium**.

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